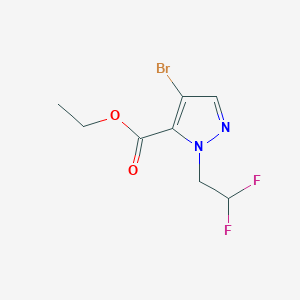![molecular formula C19H22N6O2 B2930567 (5-Methylisoxazol-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone CAS No. 2034445-36-6](/img/structure/B2930567.png)
(5-Methylisoxazol-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone
カタログ番号 B2930567
CAS番号:
2034445-36-6
分子量: 366.425
InChIキー: LLJNNXMJLUYQMB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a 5-methylisoxazole, a piperazine, and a tetrahydropyrazino[1,2-b]indazole. These groups are common in many biologically active compounds and could potentially impart interesting properties to the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the individual rings followed by their connection via the methanone group. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The presence of multiple rings in the compound suggests that it could exhibit interesting structural properties. For example, the isoxazole ring could participate in hydrogen bonding, while the piperazine and indazole rings could contribute to the overall conformation and flexibility of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the isoxazole ring could be opened under acidic or basic conditions, while the piperazine ring could be alkylated or acylated .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the isoxazole ring could increase its polarity, while the piperazine and indazole rings could enhance its lipophilicity .科学的研究の応用
Antibacterial and Antifungal Agents
- Novel pyrazole and isoxazole derivatives, similar to the requested compound, have shown promising antibacterial and antifungal activities. These compounds have been tested against various bacteria like S. aureus, E. coli, and fungi such as C. albicans, exhibiting good activity in these areas (Sanjeeva et al., 2022).
Anticancer and Antimicrobial Agents
- Isoxazole and isothiazole derivatives, related to the compound , have been studied for their synergistic effects with antitumor drugs. These compounds showed a synergetic effect when used in combination with Temozolomid, a drug used in brain tumor chemotherapy (Kletskov et al., 2018).
Molecular Interaction Studies
- A study of a similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, an antagonist at the CB1 cannabinoid receptor, involved molecular interaction analyses. Such studies are crucial for understanding receptor-ligand interactions, which is key for drug development (Shim et al., 2002).
Synthesis and Characterization
- The synthesis and characterization of novel compounds related to the requested compound, such as 4-Indazolyl-1,3,4-trisubstituted pyrazole derivatives, contribute significantly to the expansion of chemical libraries for potential pharmaceutical applications (Hote & Lokhande, 2014).
Inverse Agonist Activity
- Some compounds closely related to the requested molecule have been shown to act as inverse agonists at specific receptors, such as the human cannabinoid CB1 receptor. This activity is crucial in understanding the modulation of receptor activity for therapeutic purposes (Landsman et al., 1997).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-13-12-16(22-27-13)19(26)24-10-8-23(9-11-24)18-17-14-4-2-3-5-15(14)21-25(17)7-6-20-18/h6-7,12H,2-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJNNXMJLUYQMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylisoxazol-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B2930488.png)
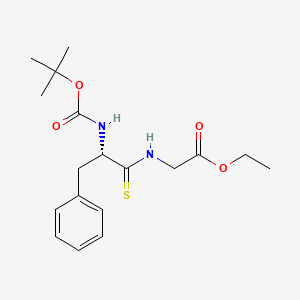
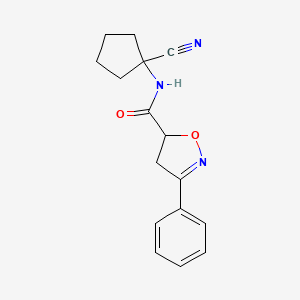
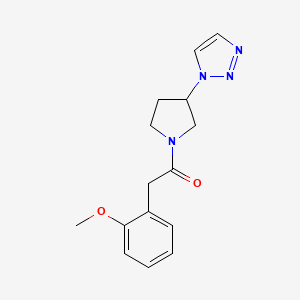

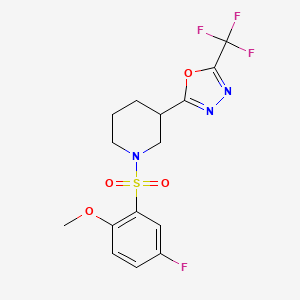
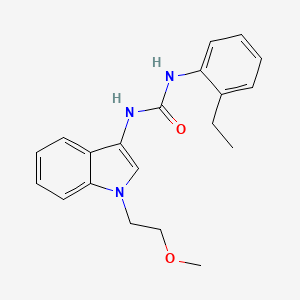
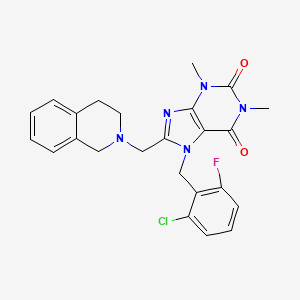
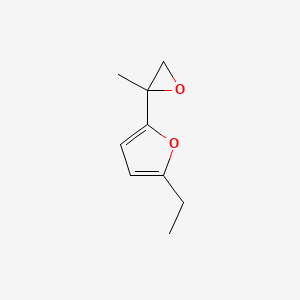

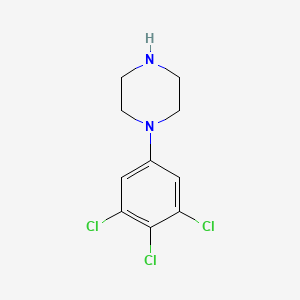
![N-[[4-(4-bromophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-chloro-6-fluorobenzamide](/img/structure/B2930502.png)
![5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B2930505.png)
